molecular formula C16H24N2O5 B12753923 5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane CAS No. 172984-91-7

5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane

Katalognummer: B12753923
CAS-Nummer: 172984-91-7
Molekulargewicht: 324.37 g/mol
InChI-Schlüssel: SAMFIBAUMKWPMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane is a complex organic compound that belongs to the class of diazaadamantane derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane typically involves the reaction of 5,7-di(alkoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane with hydrazine hydrate in an ethanol solution . This reaction yields the desired compound through a series of steps that include condensation and cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests potential interactions with various biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,7-Di(ethoxycarbonylmethyl)-6-oxo-1,3-diazaadamantane stands out due to its specific ethoxycarbonylmethyl groups, which confer unique chemical and physical properties. These properties make it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

172984-91-7

Molekularformel

C16H24N2O5

Molekulargewicht

324.37 g/mol

IUPAC-Name

[7-(2-ethoxy-2-oxoethyl)-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-5-yl]methyl propanoate

InChI

InChI=1S/C16H24N2O5/c1-3-12(19)23-10-16-8-17-6-15(14(16)21,5-13(20)22-4-2)7-18(9-16)11-17/h3-11H2,1-2H3

InChI-Schlüssel

SAMFIBAUMKWPMH-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)OCC12CN3CC(C1=O)(CN(C2)C3)CC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.